1,4-Dimaleimido-2,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG02, also known as zotiraciclib, is a small molecule multi-kinase inhibitor. It was discovered by S*BIO Pte Ltd in Singapore and is primarily used in the treatment of various cancers. TG02 targets multiple kinases, including cyclin-dependent kinases, Janus kinase 2, and FMS-like tyrosine kinase 3, making it a potent inhibitor with broad-spectrum anti-leukemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
TG02 is a pyrimidine-based compoundThe specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available .
Industrial Production Methods
Industrial production of TG02 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
TG02 undergoes various chemical reactions, including:
Oxidation: TG02 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on TG02, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents on the pyrimidine core, affecting its kinase inhibitory properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired substituent
Major Products
The major products formed from these reactions include various derivatives of TG02 with modified functional groups, which can have different biological activities .
Scientific Research Applications
TG02 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Under clinical evaluation for the treatment of chronic lymphocytic leukemia, acute myeloid leukemia, and other hematologic malignancies.
Industry: Potential applications in the development of new therapeutic agents targeting kinases
Mechanism of Action
TG02 exerts its effects through dual mechanisms of action:
Inhibition of Cyclin-Dependent Kinase 9: This blocks the activation of RNA polymerase II and transcription, leading to the depletion of myeloid cell leukemia 1 protein and rapid induction of apoptosis in cancer cells.
Inhibition of B-Cell Receptor Signaling Pathway: TG02 inhibits members of the B-cell receptor signaling pathway, such as lymphocyte-specific protein tyrosine kinase and FYN proto-oncogene, resulting in the abrogation of B-cell receptor signaling
Comparison with Similar Compounds
TG02 is unique due to its ability to simultaneously target multiple kinases. Similar compounds include:
Sunitinib: A multi-kinase inhibitor targeting vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and others.
Sorafenib: Targets RAF kinases, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors.
Ibrutinib: Specifically targets Bruton’s tyrosine kinase, used in the treatment of B-cell malignancies
TG02’s broad-spectrum inhibition and dual mechanisms of action make it a promising candidate for the treatment of various cancers, particularly those resistant to other kinase inhibitors .
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBTKQBKFMEHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407740 |
Source
|
Record name | 1,4-Dimaleimido-2,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189013-00-1 |
Source
|
Record name | 1,4-Dimaleimido-2,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.